molecular formula C19H27FN2O B2701132 1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol CAS No. 942872-55-1

1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol

Cat. No. B2701132
CAS RN: 942872-55-1
M. Wt: 318.436
InChI Key: BQCBTBXBCAOYKN-UHFFFAOYSA-N
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Description

1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, also known as F13714, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, making it an interesting topic for further research.

Scientific Research Applications

Synthesis and Photophysical Properties

One study focuses on the synthesis of related furan compounds and their photophysical properties, indicating the broader category of research into compounds with similar structures. The research outlines an improved synthetic process under specific conditions, potentially applicable to the synthesis of compounds like "1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol". It highlights the utility of these compounds as metal ion sensors, specifically for aluminum, demonstrating the versatile functional applications of such molecules (Kumar et al., 2015).

Molecular Logic Systems

Another related study describes the development of a novel fluorophore for use in molecular logic systems, capable of responding to various stimuli like pH changes, solvent polarity, and the presence of Hg2+ ions. This showcases the potential for compounds with similar structures to "1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol" to function in complex sensing and signaling applications, offering insights into their utility in developing advanced materials and sensors (Zhang et al., 2008).

Antifungal Activity

Research into related indole compounds has explored their potential as antifungal agents, with some derivatives showing promising activity against Candida albicans. This indicates the potential pharmaceutical and medicinal chemistry applications of compounds like "1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol", suggesting a capacity for bioactive molecule development (Guillon et al., 2011).

Synthetic Methodologies

Further research highlights synthetic methodologies for creating related compounds, such as the facile synthesis of indole derivatives via multi-component reactions. This underscores the importance of developing efficient synthetic routes for complex molecules, which could be applicable to the synthesis of "1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol" for various scientific applications (Heravi et al., 2008).

properties

IUPAC Name

1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O/c1-13-14(2)22(19-9-8-15(20)10-18(13)19)12-17(23)11-21-16-6-4-3-5-7-16/h8-10,16-17,21,23H,3-7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCBTBXBCAOYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)F)CC(CNC3CCCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol

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